molecular formula C9H21ClN2O2 B13855332 3-Boc-amino-butylamine hydrochloride

3-Boc-amino-butylamine hydrochloride

Cat. No.: B13855332
M. Wt: 224.73 g/mol
InChI Key: YJRYCQYJPYLICO-UHFFFAOYSA-N
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Description

3-Boc-amino-butylamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a derivative of butylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

The synthesis of 3-Boc-amino-butylamine hydrochloride typically involves the protection of the amino group in butylamine with a Boc group. One efficient method for this protection is using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction proceeds under mild conditions and the catalyst can be easily separated and reused. Industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3-Boc-amino-butylamine hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic catalysts for deprotection and coupling agents like EDCI or DCC for amidation. The major products formed from these reactions are free amines, substituted amines, and amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Boc-amino-butylamine hydrochloride primarily involves its ability to undergo deprotection and substitution reactions. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

3-Boc-amino-butylamine hydrochloride can be compared with other Boc-protected amines such as:

  • Boc-protected ethylamine
  • Boc-protected propylamine
  • Boc-protected isobutylamine

These compounds share similar protective strategies but differ in the length and structure of the carbon chain attached to the amino group. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

IUPAC Name

tert-butyl 4-hydrazinyl-2-methylbutanoate;hydrochloride

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H

InChI Key

YJRYCQYJPYLICO-UHFFFAOYSA-N

Canonical SMILES

CC(CCNN)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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